Benzenamine, 4,4'-carbonimidoylbis(N,N-dimethyl-, mononitrate
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Overview
Description
4,4’-Carbonimidoylbis[N,N-dimethylaniline] nitrate is a chemical compound with the molecular formula C17H21N3. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its unique structure, which includes a carbonimidoyl group and two N,N-dimethylaniline groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Carbonimidoylbis[N,N-dimethylaniline] nitrate typically involves the reaction of N,N-dimethylaniline with a suitable carbonimidoyl source under controlled conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane or toluene, at a temperature range of 0-50°C. The reaction mixture is then treated with nitric acid to form the nitrate salt.
Industrial Production Methods
In industrial settings, the production of 4,4’-Carbonimidoylbis[N,N-dimethylaniline] nitrate involves large-scale reactions using automated reactors. The process includes the continuous addition of reactants and the removal of by-products to ensure high yield and purity. The final product is purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
4,4’-Carbonimidoylbis[N,N-dimethylaniline] nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitrate group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and thiols are employed under mild conditions.
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted aniline compounds.
Scientific Research Applications
4,4’-Carbonimidoylbis[N,N-dimethylaniline] nitrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: The compound is utilized in biochemical assays and as a probe for studying enzyme activities.
Industry: The compound is used in the manufacturing of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,4’-Carbonimidoylbis[N,N-dimethylaniline] nitrate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The nitrate group can participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Carbonimidoylbis[N,N-dimethylaniline] monohydrochloride
- 4,4’-Carbonimidoylbis[N,N-dimethylaniline] sulfate
- 4,4’-Carbonimidoylbis[N,N-dimethylaniline] phosphate
Uniqueness
4,4’-Carbonimidoylbis[N,N-dimethylaniline] nitrate is unique due to its nitrate group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the nitrate group allows for specific interactions in redox reactions and enhances its utility in various applications.
Properties
CAS No. |
84255-15-2 |
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Molecular Formula |
C17H21N3.HNO3 C17H22N4O3 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
4-[4-(dimethylamino)benzenecarboximidoyl]-N,N-dimethylaniline;nitric acid |
InChI |
InChI=1S/C17H21N3.HNO3/c1-19(2)15-9-5-13(6-10-15)17(18)14-7-11-16(12-8-14)20(3)4;2-1(3)4/h5-12,18H,1-4H3;(H,2,3,4) |
InChI Key |
LORQGAZBFSNIPI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=N)C2=CC=C(C=C2)N(C)C.[N+](=O)(O)[O-] |
Origin of Product |
United States |
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